

repotrectinib vs lorlatinib ALK mutation binding

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Compound Focus: Repotrectinib

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Binding Affinity Comparison

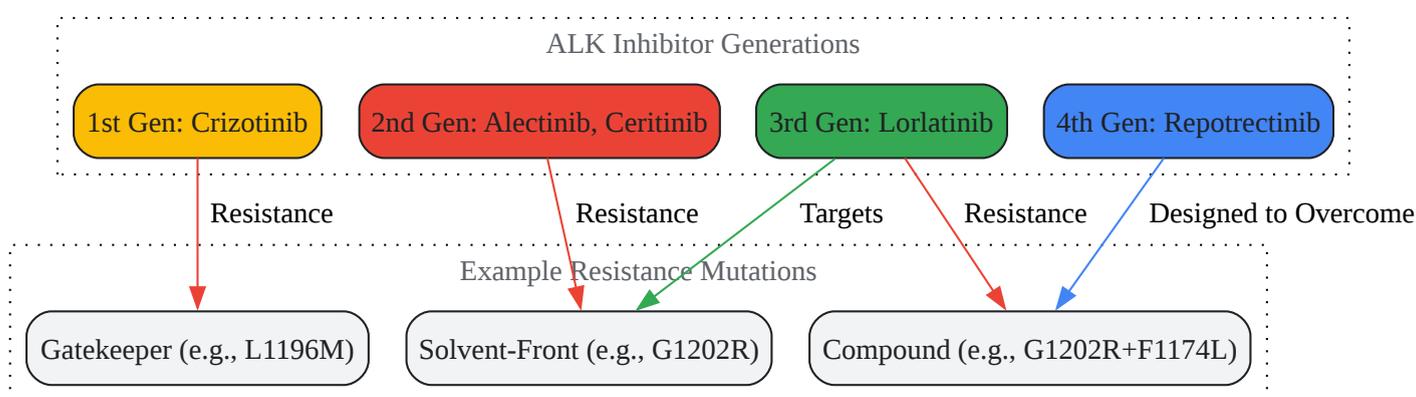
ALK Mutation	Lorlatinib Binding	Repotrectinib Binding	Comparative Outcome
F1174C	Lower binding energy	Higher binding energy	Repotrectinib > Lorlatinib [1]
F1174L	Lower binding energy	Higher binding energy	Repotrectinib > Lorlatinib [1]
F1174V	Similar to TPX-0131	Greater binding energy	Repotrectinib > Lorlatinib [1]
G1202R	Developed to target G1202R [1]	Potent against lorlatinib-resistant compound mutations (e.g., G1202R + F1174C/L) [1]	Repotrectinib shows potential against complex resistance

Structural Mechanisms and Resistance Profiles

The differing binding affinities stem from the distinct chemical structures and design principles of these inhibitors.

- **Lorlatinib**: A third-generation ALK TKI, explicitly designed to penetrate the CNS and overcome prior resistance mutations, including the challenging **G1202R** solvent-front mutation [1].
- **Repotrectinib**: A fourth-generation, **compact macrocyclic inhibitor**. Its smaller size and structure allow it to fit more compactly within the ATP-binding site, enabling it to maintain effective binding even in the presence of multiple mutations that would displace bulkier inhibitors [1]. It was developed to counter **compound mutations** (e.g., G1202R + F1174C/L), a common resistance mechanism to lorlatinib [1].

The following diagram illustrates the conceptual relationship between different generations of ALK inhibitors and the resistance mutations they target.



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Key Experimental Data and Methods

The comparative binding data primarily comes from sophisticated **computational structural biology techniques** [1].

- **Molecular Docking**: Used to predict the preferred orientation and conformation of a ligand (lorlatinib, **repotrectinib**) when bound to its target protein (mutant ALK), providing an initial binding energy score [1].
- **Molecular Dynamics (MD) Simulation**: Simulates the physical movements of atoms and molecules over time, showing how the protein-ligand complex behaves in a near-physiological environment and verifying the stability of the binding pose predicted by docking [1] [2].

- **MMPBSA Calculations:** A method to calculate binding free energies from MD simulation trajectories, providing a quantitative measure (in kcal/mol) of binding affinity [1].

Research Implications

- **Informed Sequencing Strategies:** The data supports the rationale for sequencing **repotrectinib** after disease progression on lorlatinib, particularly when resistance is driven by compound mutations involving F1174 and G1202R [1].
- **Guiding Drug Design:** The success of **repotrectinib**'s compact macrocyclic structure highlights a viable path for designing next-generation TKIs to overcome on-target resistance [1].
- **Expanding Therapeutic Scope:** While much data focuses on NSCLC, ALK mutations like F1174L are also critically important in other cancers, such as high-risk neuroblastoma, suggesting broader applicability for these findings [3].

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